molecular formula C15H19NO3 B1323203 Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 444188-08-3

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1323203
CAS No.: 444188-08-3
M. Wt: 261.32 g/mol
InChI Key: BGFUVUJVZGQYNH-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a formyl group, and a dihydroquinoline core, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use in the development of pharmaceuticals due to its quinoline core.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is not specified in the search results. For detailed information on its mechanism of action, it is recommended to refer to related peer-reviewed papers or technical documents .

Future Directions

The future directions for Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate are not specified in the search results. For detailed information on its future directions, it is recommended to refer to related peer-reviewed papers or technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common route might include:

    Formation of the dihydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the formyl group: This step can be carried out using a Vilsmeier-Haack reaction, where the dihydroquinoline is treated with a formylating agent like DMF and POCl3.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Tert-butyl 8-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate.

    Reduction: Tert-butyl 8-hydroxymethyl-3,4-dihydroquinoline-1(2H)-carboxylate.

    Substitution: 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFUVUJVZGQYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634518
Record name tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444188-08-3
Record name tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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